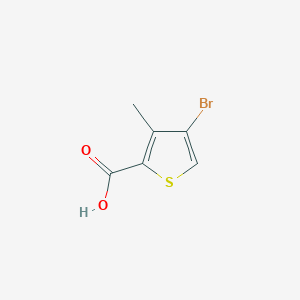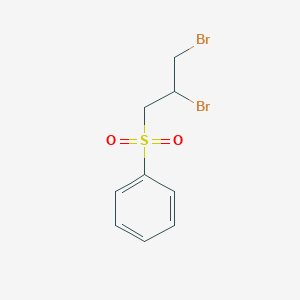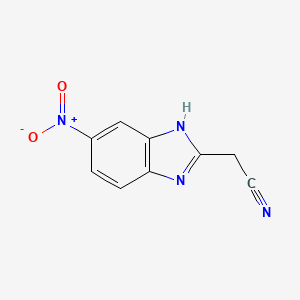
1H-Benzimidazole-2-acetonitrile, 5-nitro-
Overview
Description
1H-Benzimidazole-2-acetonitrile, 5-nitro- is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in pharmaceuticals and its role as a synthon in the synthesis of fused benzimidazole structures, which are prevalent in a variety of biologically active molecules .
Synthesis Analysis
The synthesis of 5-nitro-1H-benzimidazole derivatives has been optimized through microwave-assisted, one-pot cyclo-condensation reactions. This method utilizes 4-nitro ortho-phenylenediamine and various phenoxyacetic acids in the presence of HCl catalyst, resulting in good to excellent yields and a short reaction time of 2.5–3.5 minutes. The advantages of this method include the use of readily available starting materials and a simple purification process .
Molecular Structure Analysis
The molecular structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate, a closely related compound, has been analyzed. The molecule is approximately planar, excluding the methyl hydrogen atoms, and the crystal structure is stabilized by water molecules through hydrogen bonds, forming sheets parallel to the (100) plane. Additionally, a short intermolecular contact between the benzene and imidazole rings suggests a π–π interaction .
Chemical Reactions Analysis
Benzimidazoles can undergo ring cleavage when reacted with α,β-acetylenic γ-hydroxy nitriles and water in acetonitrile. This reaction proceeds through multipositional cascade transformations involving the intermediate hemiaminals formed from primary zwitterions and water, leading to the cleavage of the imidazole ring. The product of this reaction is (2-{[(3E)-5-aminofuran-3(2H)-ylidene]amino}phenyl)formamide, which is obtained exclusively in high yields of 84-99% .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives are influenced by their molecular structure. The planarity of the molecule and the presence of hydrogen bonding interactions contribute to the stability of the crystal structure. The nitro group and the potential for π–π interactions also play a role in the reactivity and physical properties of these compounds .
Relevant Case Studies
The synthesized 5-nitro-1H-benzimidazole derivatives have been screened for in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) was determined for these compounds, showing that they possess antimicrobial properties. This highlights the potential of these compounds for use in the development of new antimicrobial agents .
Scientific Research Applications
Antiprotozoal Agents
1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives have been investigated for their potential as antiprotozoal agents. Studies have shown that these compounds exhibit significant activity against intestinal unicellular parasites such as Giardia intestinalis, Entamoeba histolytica, and a urogenital tract parasite, Trichomonas vaginalis. Notably, certain derivatives have shown to be more active than benznidazole, a standard antiprotozoal drug (E. Hernández-Núñez et al., 2017).
Antibacterial Activity
The antibacterial potential of 1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives has been explored. Specifically, silver(I) complexes with nitro/nitrile-functionalized benzimidazoles have shown medium-to-high antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for developing new antibacterial agents (T. V. Subramanya Prasad et al., 2017).
Synthesis of Biologically Active Molecules
1H-Benzimidazole-2-acetonitrile is a key synthon in the synthesis of fused benzimidazole compounds. These synthesized compounds have been applied in creating biologically active molecules, underlining the significance of 1H-Benzimidazole-2-acetonitrile in medicinal chemistry (K. Dawood et al., 2010).
Potential Anticancer Agents
Studies have explored the potential of 1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives as anticancer agents. Certain compounds in this category have shown cytotoxicity against various human neoplastic cell lines, with one compound exhibiting selective cytotoxic activity and inducing apoptosis in specific cell lines (Aurelio Romero-Castro et al., 2011).
Anti-Hypertensive Activities
1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives have been evaluated for their anti-hypertensive activities. Certain derivatives have shown significant decrease in blood pressure in hypertensive rat models, surpassing the efficacy of Losartan, a known anti-hypertensive drug (Weibo Zhu et al., 2014).
Antimicrobial Activity
The antimicrobial activity of 1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives has been demonstrated. These compounds have shown effective inhibition against various bacterial strains, including Methicillin Resistant Staphylococcus aureus (MRSA), and fungal pathogens, indicating their potential as antimicrobial agents (S. Chaudhari et al., 2020).
Vasorelaxant Leads
Research on 1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives has revealed their potential as vasorelaxant leads. Certain compounds have demonstrated significant vasorelaxant activity, suggesting their utility in the development of treatments for hypertensive diseases (S. Estrada-Soto et al., 2006).
Analgesic and Anti-inflammatory Activities
1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives have been studied for their analgesic and anti-inflammatory activities. Some derivatives have shown higher analgesic activity compared to standard drugs like acetylsalicylic acid, and effective anti-inflammatory activities in certain models (S. Ersan et al., 1997).
Photovoltaic Applications
1H-Benzimidazole-2-acetonitrile, 5-nitro- derivatives have been utilized in the synthesis of fluorescent heterocyclic systems for dye-sensitized solar cells, demonstrating their potential in renewable energy technologies (P. Sadeghzadeh et al., 2021).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to interact with tubulin, a protein critical to the structure and function of microtubules . This interaction can disrupt the division of rapidly dividing cells, leading to their death .
Biochemical Pathways
Benzimidazole derivatives have been associated with the disruption of microtubule assembly, which plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties , suggesting potential for good bioavailability.
Result of Action
Given the known effects of similar compounds, it’s plausible that this compound could lead to the disruption of cell division and potentially cell death .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including “1H-Benzimidazole-2-acetonitrile, 5-nitro-”, have shown a wide range of biological activities, making them promising pharmacophores for future drug development . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities , suggesting potential for further exploration in these areas.
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)-5-nitrobenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to DNA, causing a marked decrease in fluorescence intensity and a strong hypochromic effect . This interaction suggests that 2-(Cyanomethyl)-5-nitrobenzimidazole may interfere with DNA replication and transcription processes. Additionally, it forms intermolecular hydrogen bonds with water molecules and chloride ions, which could affect its solubility and stability in biological systems .
Cellular Effects
The effects of 2-(Cyanomethyl)-5-nitrobenzimidazole on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cell growth and proliferation . Moreover, the compound’s ability to form hydrogen bonds may impact cellular metabolism by altering the availability of essential ions and molecules within the cell .
Molecular Mechanism
At the molecular level, 2-(Cyanomethyl)-5-nitrobenzimidazole exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit or activate specific genes . This binding interaction may also lead to enzyme inhibition or activation, depending on the specific enzymes involved. For instance, the compound’s interaction with DNA could inhibit enzymes involved in DNA replication, thereby preventing cell division . Additionally, changes in gene expression induced by this compound can result in the activation of various cellular pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-(Cyanomethyl)-5-nitrobenzimidazole can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interaction with DNA can lead to weak stabilization of the double helix, suggesting that its effects may diminish over time as the compound degrades . Additionally, long-term exposure to 2-(Cyanomethyl)-5-nitrobenzimidazole may result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Cyanomethyl)-5-nitrobenzimidazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
2-(Cyanomethyl)-5-nitrobenzimidazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with DNA can affect the activity of enzymes involved in nucleotide synthesis and degradation . Additionally, its ability to form hydrogen bonds with water molecules and ions can impact the availability of essential metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(Cyanomethyl)-5-nitrobenzimidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, its binding to proteins can influence its distribution within tissues, potentially affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(Cyanomethyl)-5-nitrobenzimidazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with DNA suggests that it may localize to the nucleus, where it can exert its effects on gene expression and DNA replication . Additionally, its ability to form hydrogen bonds with water molecules and ions may influence its localization to other cellular compartments, such as the cytoplasm or mitochondria .
properties
IUPAC Name |
2-(6-nitro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFZCBIJHVSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410739 | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33137-87-0 | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)
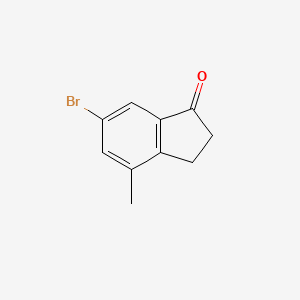

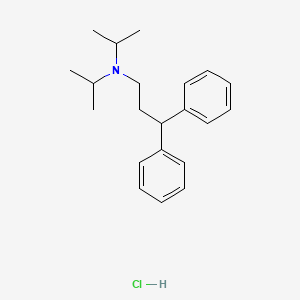

![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)

![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)


